molecular formula C13H12O6 B14664225 5,8-Dihydroxy-6,7-dimethoxy-2-methylnaphthalene-1,4-dione CAS No. 41768-14-3

5,8-Dihydroxy-6,7-dimethoxy-2-methylnaphthalene-1,4-dione

Cat. No.: B14664225
CAS No.: 41768-14-3
M. Wt: 264.23 g/mol
InChI Key: RTHWNOUJIMHGRE-UHFFFAOYSA-N
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Description

5,8-Dihydroxy-6,7-dimethoxy-2-methylnaphthalene-1,4-dione is a naphthoquinone derivative known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dihydroxy-6,7-dimethoxy-2-methylnaphthalene-1,4-dione typically involves the functionalization of a naphthoquinone core. One common method includes the selective methylation of the hydroxyl groups followed by oxidation to introduce the quinone functionality. The reaction conditions often involve the use of diazomethane for methylation and oxidizing agents such as lead tetraacetate for the oxidation step .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,8-Dihydroxy-6,7-dimethoxy-2-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different biological activities and applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,8-Dihydroxy-6,7-dimethoxy-2-methylnaphthalene-1,4-dione involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making it effective against cancer cells and microorganisms. The molecular targets include cellular enzymes involved in redox regulation and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione): Similar structure but with a hydroxyl group instead of methoxy groups.

    Menadione (2-methylnaphthalene-1,4-dione): Lacks the hydroxyl and methoxy groups but shares the naphthoquinone core.

Uniqueness

5,8-Dihydroxy-6,7-dimethoxy-2-methylnaphthalene-1,4-dione is unique due to the presence of both hydroxyl and methoxy groups, which enhance its redox properties and biological activities.

Properties

CAS No.

41768-14-3

Molecular Formula

C13H12O6

Molecular Weight

264.23 g/mol

IUPAC Name

5,8-dihydroxy-2,3-dimethoxy-6-methylnaphthalene-1,4-dione

InChI

InChI=1S/C13H12O6/c1-5-4-6(14)7-8(9(5)15)11(17)13(19-3)12(18-2)10(7)16/h4,14-15H,1-3H3

InChI Key

RTHWNOUJIMHGRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1O)C(=O)C(=C(C2=O)OC)OC)O

Origin of Product

United States

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